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Compound of Interest |

Compound Name: 6-Morpholinopyridazin-3-amine
CAS No.: 66346-91-6
Cat. No.: B1590603
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Executive Summary

6-Morpholinopyridazin-3-amine (CAS: 66346-91-6) represents a "privileged scaffold" in
medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors (e.g.,
PIM, JNK) and GPCR modulators. Its dual-nitrogen heterocycle provides critical hydrogen-
bonding interactions, while the morpholine moiety enhances aqueous solubility and metabolic
stability.

This guide provides a protocol for converting this scaffold into a Photo-Affinity Probe (PAP). By
functionalizing the exocyclic amine at the C3 position, researchers can attach a bifunctional
linker (diazo/diazirine + alkyne) to capture and identify unknown protein targets via Mass
Spectrometry (MS)-based proteomics.

Probe Design & Chemical Strategy

The C3-amine is the primary vector for modification. Structure-Activity Relationship (SAR) data
suggests that acylation at this position often retains binding affinity to kinase ATP-pockets.

The "Minimalist" Probe Architecture

To minimize steric clashes, we utilize a compact, bifunctional linker strategy:

e Ligand (Bait): 6-Morpholinopyridazin-3-amine.
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» Reactive Handle (Warhead): A Diazirine group (photo-activatable crosslinker).
o Reporter Tag (Handle): A terminal Alkyne (for downstream Click Chemistry).

Reaction Logic: The amine reacts with an NHS-ester functionalized linker (e.g., N-succinimidyl
3-(2-nitro-4-azidophenyl)-2-amino-propionate or a commercial diazirine-alkyne linker) to form a
stable amide bond.

Experimental Workflow: From Lysate to Target

The following workflow utilizes Photo-Affinity Labeling (PAL) combined with Quantitative Mass
Spectrometry.

Phase A: Probe Synthesis (Derivatization)

Objective: Conjugate the scaffold to a Photo-Linker.

Reagents:

6-Morpholinopyridazin-3-amine (10 mg, 0.055 mmol)

Bifunctional Linker: 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine (or equivalent NHS-ester
variant)

Base: DIPEA (Diisopropylethylamine)

Solvent: Anhydrous DMF

Protocol:

Dissolve 6-Morpholinopyridazin-3-amine in 0.5 mL anhydrous DMF.

Add 1.2 equivalents of the NHS-Linker and 2.0 equivalents of DIPEA.

Stir at Room Temperature (RT) for 4 hours under N2 atmosphere.

Purification: Purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).
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 Validation: Confirm product mass via LC-MS (Expected M+H shift corresponding to linker
addition).

Phase B: Target Engagement (In Vitro)

Objective: Covalent capture of the target protein in native lysate.

Reagents:

e Hela or HEK293 Cell Lysate (1 mg/mL protein concentration)

e Synthesized Probe (10 mM DMSO stock)

o Competitor: Free 6-Morpholinopyridazin-3-amine (100 mM stock)

Step-by-Step Protocol:

e Lysate Prep: Dilute cell lysate to 1 mg/mL in PBS (pH 7.4). Divide into three samples:
o Sample A (Probe): Lysate + 10 uM Probe.
o Sample B (Competition): Lysate + 10 uM Probe + 100 uM Free Scaffold (10x excess).
o Sample C (Control): Lysate + DMSO vehicle.

» Equilibration: Incubate all samples at 4°C for 1 hour with gentle rotation to allow equilibrium
binding.

e Crosslinking: Irradiate samples with UV light (365 nm) for 10 minutes on ice. Note: This
activates the diazirine, forming a covalent bond with nearest-neighbor amino acids.

Phase C: Enrichment (Click Chemistry & Pull-Down)

Objective: Isolate the probe-protein complexes.
Reagents:

e Biotin-Azide (10 mM)
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TCEP (Reducing agent)

TBTA (Ligand)

CuSOa4 (Catalyst)

Streptavidin-Agarose Beads
Protocol:

e Click Reaction: To each sample, add the "Click Mix" (final concentrations: 100 uM Biotin-
Azide, 1 mM TCEP, 100 uM TBTA, 1 mM CuSOa).

¢ Incubate for 1 hour at RT in the dark.

o Precipitation: Add cold Acetone (4x volume) to precipitate proteins and remove excess
unreacted probe. Spin at 13,000 x g for 10 mins.

e Wash: Wash pellet 2x with cold Methanol. Resuspend in PBS + 1% SDS.
e Pull-Down: Add Streptavidin beads (50 uL slurry) and incubate for 2 hours at RT.

o Wash Beads: Wash aggressively (1x 1% SDS, 2x PBS, 2x Urea 6M) to remove non-specific
binders.

Phase D: Mass Spectrometry Prep

o On-Bead Digestion: Resuspend beads in Ammonium Bicarbonate (50 mM). Add Trypsin (1
ug) and digest overnight at 37°C.

» Desalting: Desalt peptides using C18 StageTips.
e Analysis: Inject onto Q-Exactive or equivalent Orbitrap MS system.

Data Analysis & Interpretation

Quantitative analysis relies on comparing the abundance of proteins in Sample A (Probe) vs.
Sample B (Competition).
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Criteria for a "Hit":
o Enrichment: High intensity in Sample A vs. Sample C (Control).

o Competability: Significant reduction (>50%) in intensity in Sample B compared to Sample A.
This proves the binding is driven by the specific 6-Morpholinopyridazin-3-amine
pharmacophore.

Table 1: Expected Data Output Format

Sample A Sample B

. . . . Potential

Protein ID Gene Name Intensity Intensity Ratio (A/B)

Target?

(Probe) (Comp)

High
P11234 PIM1 1.5E8 1.2E6 125.0 ]

Confidence
Q9UKES TNK2 8.0E7 7.5E7 1.06 Non-Specific
P00456 HSP90 2.0E9 1.9E9 1.05 Background

Visualizing the Workflow

The following diagram illustrates the logical flow from chemical synthesis to proteomic
validation.
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3. Enrichment & ID
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Caption: Workflow for converting 6-Morpholinopyridazin-3-amine into a chemical probe for
proteomic target deconvolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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